2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile
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Overview
Description
2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile is a complex organic compound characterized by the presence of a bromine atom, a formyl group, and an indolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile typically involves multiple steps, starting with the preparation of the indolizine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 2-[(4-Carboxyphenoxy)methyl]indolizine-1-carbonitrile.
Reduction: 2-[(4-Hydroxyphenoxy)methyl]indolizine-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile involves its interaction with specific molecular targets. The indolizine ring is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Similar in structure but lacks the indolizine ring.
4-Bromo-2-methylphenol: Contains a bromine atom and a phenol group but differs in the overall structure.
4-Bromo-2-methoxyphenol: Similar functional groups but different core structure.
Uniqueness
2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile is unique due to the presence of the indolizine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-14-4-5-17(12(7-14)10-21)22-11-13-9-20-6-2-1-3-16(20)15(13)8-19/h1-7,9-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZNXYEEPSUAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)COC3=C(C=C(C=C3)Br)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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